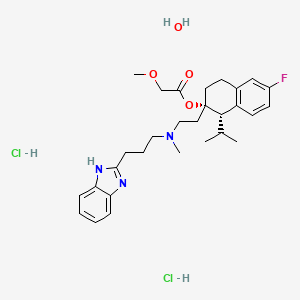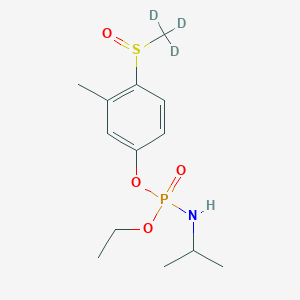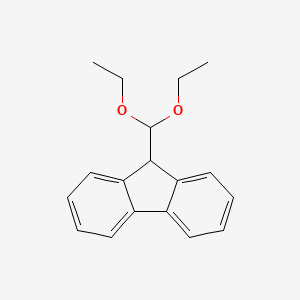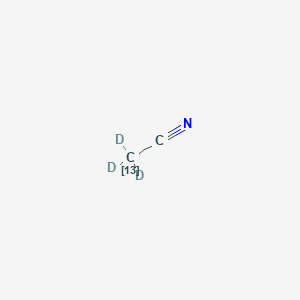
2-Amino-2-methyl-1-propanol-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-metil-1-propanol-d11 es una versión deuterada de 2-Amino-2-metil-1-propanol. Este compuesto se utiliza principalmente en la investigación científica, particularmente en los campos de la química y la farmacología, debido a sus propiedades isotópicas únicas. El etiquetado con deuterio permite estudios detallados de las vías metabólicas y los mecanismos de reacción.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de 2-Amino-2-metil-1-propanol-d11 implica la deuteración de 2-Amino-2-metil-1-propanol. Un método común incluye la reacción de isobuteno, cloro y cianuro de metilo para formar N-[1-(clorometil)propil] acetil cloroamina. Este intermedio se somete a hidrólisis para producir N-[1-(clorometil)propil] acetamida, que se hidroliza aún más para producir 2-Amino-2-metil-1-propanol .
Métodos de producción industrial
La producción industrial de 2-Amino-2-metil-1-propanol-d11 generalmente implica procesos de deuteración a gran escala. Estos procesos están diseñados para garantizar una alta pureza y rendimiento, haciendo que el compuesto sea adecuado para aplicaciones de investigación extensivas .
Análisis De Reacciones Químicas
Tipos de reacciones
2-Amino-2-metil-1-propanol-d11 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los aldehídos y cetonas correspondientes.
Reducción: Se puede reducir para formar aminas primarias.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se emplean comúnmente.
Productos principales
Oxidación: Produce aldehídos y cetonas.
Reducción: Produce aminas primarias.
Sustitución: Forma varias aminas y alcoholes sustituidos.
Aplicaciones Científicas De Investigación
2-Amino-2-metil-1-propanol-d11 se utiliza ampliamente en la investigación científica debido a sus propiedades únicas:
Química: Se utiliza como trazador en estudios de mecanismo de reacción y experimentos de etiquetado isotópico.
Biología: Ayuda en el estudio de las vías metabólicas y la cinética enzimática.
Medicina: Se utiliza en el desarrollo de fármacos para comprender la farmacocinética y los perfiles metabólicos.
Industria: Se aplica en la síntesis de productos químicos y materiales especializados
Mecanismo De Acción
El mecanismo de acción de 2-Amino-2-metil-1-propanol-d11 implica su interacción con varios objetivos moleculares. Los átomos de deuterio en el compuesto pueden alterar la velocidad de las reacciones químicas, proporcionando información sobre los mecanismos y vías de reacción. Por ejemplo, en química atmosférica, el compuesto se degrada iniciado por radicales hidroxilo, lo que lleva a la formación de varios productos .
Comparación Con Compuestos Similares
Compuestos similares
2-Amino-2-metil-1-propanol: La versión no deuterada del compuesto.
2-Propanol, 1-amino-: Otro compuesto similar con diferentes propiedades estructurales.
Singularidad
2-Amino-2-metil-1-propanol-d11 es único debido a su etiquetado con deuterio, que proporciona ventajas distintas en las aplicaciones de investigación. La presencia de átomos de deuterio permite estudios detallados de mecanismos de reacción y vías metabólicas, que no son posibles con compuestos no deuterados .
Propiedades
Fórmula molecular |
C4H11NO |
|---|---|
Peso molecular |
100.20 g/mol |
Nombre IUPAC |
N,N,1,1,1,3,3,3-octadeuterio-2-[dideuterio(deuteriooxy)methyl]propan-2-amine |
InChI |
InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3,3D2,6D/hD2 |
Clave InChI |
CBTVGIZVANVGBH-BIGNBOPISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])O[2H])N([2H])[2H] |
SMILES canónico |
CC(C)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)





![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)

![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)



